molecular formula C18H15ClN2O4 B14572270 Perchloric acid--isoquinoline (1/2) CAS No. 61568-96-5

Perchloric acid--isoquinoline (1/2)

Cat. No.: B14572270
CAS No.: 61568-96-5
M. Wt: 358.8 g/mol
InChI Key: LVPPRJLFCDKJPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perchloric acid–isoquinoline (1/2) is a compound formed by the combination of perchloric acid and isoquinoline in a 1:2 ratio Perchloric acid is a strong acid commonly used in analytical chemistry, while isoquinoline is a heterocyclic aromatic organic compound Isoquinoline is structurally similar to quinoline and is found in various natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perchloric acid–isoquinoline (1/2) typically involves the reaction of isoquinoline with perchloric acid. Isoquinoline can be synthesized through various methods, including the Pomeranz-Fritsch reaction, Bischler-Napieralski reaction, and the Pictet-Spengler reaction. These methods involve the cyclization of aromatic aldehydes or ketones with amines under acidic conditions .

Industrial Production Methods

Industrial production of isoquinoline often involves the extraction of coal tar, where isoquinoline is found as a minor component. The extracted isoquinoline is then purified and reacted with perchloric acid to form perchloric acid–isoquinoline (1/2). The reaction is typically carried out under controlled conditions to ensure the desired stoichiometry and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Perchloric acid–isoquinoline (1/2) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a catalyst for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under acidic or basic conditions, depending on the desired transformation .

Major Products

The major products formed from these reactions include pyridine-3,4-dicarboxylic acid, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds .

Mechanism of Action

The mechanism of action of perchloric acid–isoquinoline (1/2) involves the interaction of isoquinoline with various molecular targets. Isoquinoline can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, facilitating various chemical transformations. Additionally, isoquinoline derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to perchloric acid–isoquinoline (1/2) include:

Uniqueness

Perchloric acid–isoquinoline (1/2) is unique due to the combination of a strong acid (perchloric acid) with a heterocyclic aromatic compound (isoquinoline).

Properties

CAS No.

61568-96-5

Molecular Formula

C18H15ClN2O4

Molecular Weight

358.8 g/mol

IUPAC Name

isoquinoline;perchloric acid

InChI

InChI=1S/2C9H7N.ClHO4/c2*1-2-4-9-7-10-6-5-8(9)3-1;2-1(3,4)5/h2*1-7H;(H,2,3,4,5)

InChI Key

LVPPRJLFCDKJPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NC=CC2=C1.C1=CC=C2C=NC=CC2=C1.OCl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.